![molecular formula C11H12N2O B070528 [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol CAS No. 179055-20-0](/img/structure/B70528.png)

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

概要

説明

Synthesis Analysis

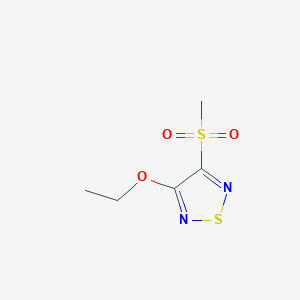

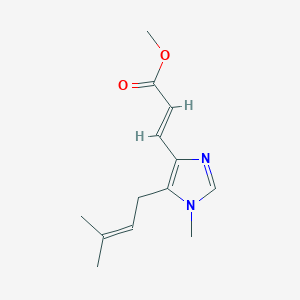

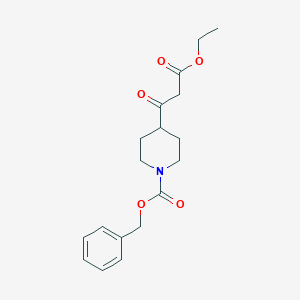

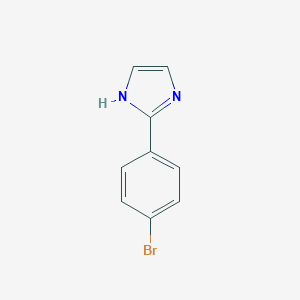

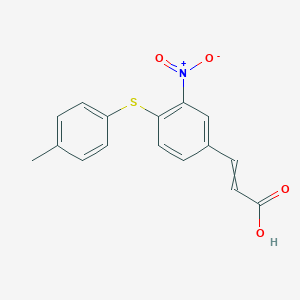

The synthesis of compounds related to [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol involves multi-step reactions, including the use of NMR, MS, and IR spectra for characterization. For example, derivatives of N-phenylpyrazolyl aryl methanones, which share a structural motif with [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol, have been synthesized through reactions involving arylthio/sulfinyl/sulfonyl groups, demonstrating the complexity and versatility of synthetic routes available for such compounds (Wang et al., 2015).

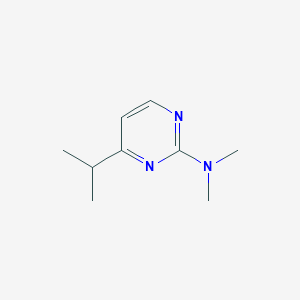

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, provides detailed insights into the arrangement of atoms within these compounds. For instance, the crystal structure analysis of similar pyrazolyl aryl methanones reveals the intricacies of their molecular framework, highlighting the triclinic space group and specific unit cell parameters (Sun et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol and related compounds is influenced by their molecular structure. These compounds participate in a range of chemical reactions, including Prins cyclization and Michael addition, which are pivotal in the synthesis of various derivatives with potential biological activities (Reddy et al., 2012).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are critical for understanding the compound's behavior in different environments. For example, crystallography studies reveal how the crystalline form of these compounds, including their space group and cell dimensions, affects their physical properties and stability (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties of [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol derivatives, including their reactivity, functional group transformations, and interactions with other molecules, are essential for their application in synthesis and potential biological activities. Studies involving molecular docking and quantum chemical calculations provide insights into the chemical behavior and potential interaction mechanisms of these compounds (Viji et al., 2020).

科学的研究の応用

Synthesis and Characterization of Derivatives:

- Liu et al. (2007) synthesized and characterized a compound, methyl 5-phenyl-1H-pyrazole-3-carboxylate, which displayed intermolecular aromatic π–π interactions and hydrogen bonds in its crystal structure, suggesting potential for forming structured complexes in chemical applications (Guang-Hua Zhou et al., 2007).

Crystal Structure Studies:

- The crystal structure of a similar derivative, (2-chloro-4-(phenylthio)phenyl)(3-methyl-1-phenyl-5-(phenylthio)-1H-pyrazol-4-yl)methanone, was studied by Sun et al. (2017), indicating the potential of such compounds for detailed structural analysis (G. Sun et al., 2017).

Biological Activities:

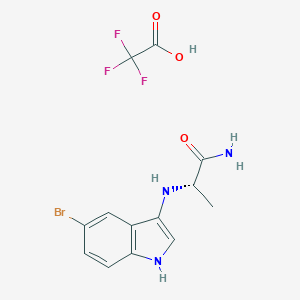

- A study by Kumar et al. (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones with significant antimicrobial activity, demonstrating the biomedical potential of pyrazole derivatives (Satyender Kumar et al., 2012).

- Vyas et al. (2012) synthesized and characterized 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol crystals, noting their stability and thermodynamic properties, hinting at their potential in pharmaceutical applications (P. M. Vyas et al., 2012).

Chemical Reactions and Syntheses:

- Baeva et al. (2020) explored the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide, producing pyrazole derivatives, suggesting applications in synthetic chemistry (L. A. Baeva et al., 2020).

Microwave-Assisted Synthesis:

- Swarnkar et al. (2014) reported the microwave-assisted synthesis of biologically active pyrazole derivatives, indicating a methodological advancement in the synthesis of such compounds (Deepak Swarnkar et al., 2014).

作用機序

Target of Action

Pyrazole derivatives have been shown to exhibit diverse biological activities and are known to be cytotoxic to several human cell lines . Some pyrazole derivatives have been demonstrated to inhibit soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous chemical mediators .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit sEH, thereby affecting the metabolism of endogenous chemical mediators .

Biochemical Pathways

Given that pyrazole derivatives can inhibit seh, it’s plausible that this compound could impact the metabolic pathways of endogenous chemical mediators .

Result of Action

Some pyrazole derivatives have been shown to exhibit cytotoxic effects on human cell lines .

Safety and Hazards

将来の方向性

Pyrazoles have attracted particular attention due to the diverse biological activities associated with this heterocyclic system . Several drugs currently on the market have this heterocycle as the key structural motif, and some have been approved for the treatment of different types of cancer . Therefore, the future directions of research on “[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol” and its derivatives could be focused on exploring their potential therapeutic applications, particularly in cancer treatment .

特性

IUPAC Name |

[4-(1-methylpyrazol-3-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-7-6-11(12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVJSWDSNWXXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640188 | |

| Record name | [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179055-20-0 | |

| Record name | [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

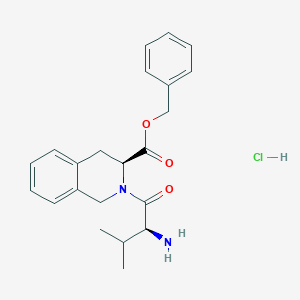

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)